Ethyl 5-(3-formylphenoxy)pentanoate
CAS No.:
Cat. No.: VC13556789
Molecular Formula: C14H18O4
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18O4 |
|---|---|
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | ethyl 5-(3-formylphenoxy)pentanoate |
| Standard InChI | InChI=1S/C14H18O4/c1-2-17-14(16)8-3-4-9-18-13-7-5-6-12(10-13)11-15/h5-7,10-11H,2-4,8-9H2,1H3 |
| Standard InChI Key | IARGLQFVYXEVFT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCOC1=CC=CC(=C1)C=O |
| Canonical SMILES | CCOC(=O)CCCCOC1=CC=CC(=C1)C=O |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 5-(3-formylphenoxy)pentanoate (C₁₄H₁₈O₄, molecular weight 250.29 g/mol) consists of a pentanoic acid ethyl ester chain linked via an ether bond to a 3-formylphenyl group. The meta positioning of the formyl group distinguishes it from the para-substituted analog described in Search Result . Key structural attributes include:
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Ester functionality: The ethyl ester group at the terminal end of the pentanoate chain enhances solubility in organic solvents and influences reactivity in hydrolysis or transesterification reactions .
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Aldehyde group: The formyl moiety at the meta position enables nucleophilic additions (e.g., Schiff base formation) and serves as a handle for further functionalization .
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Ether linkage: The phenoxy bridge contributes to steric and electronic effects, modulating the compound’s stability and interactions in supramolecular systems .
Table 1: Comparative Structural Data for Ethyl 5-(3-Formylphenoxy)pentanoate and Analogues
Synthesis and Optimization
Synthetic Route
The synthesis of Ethyl 5-(3-formylphenoxy)pentanoate follows a Williamson ether synthesis strategy, analogous to methods described for its para-substituted counterpart :
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Starting Materials:
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3-Hydroxybenzaldehyde (meta-formylphenol)
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Ethyl 5-bromopentanoate
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Reaction Conditions:
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Mechanism:
The phenolic oxygen of 3-hydroxybenzaldehyde attacks the electrophilic carbon of ethyl 5-bromopentanoate, displacing bromide and forming the ether linkage. The reaction proceeds via an SN2 mechanism, facilitated by the polar aprotic solvent .
Equation:
Yield and Purification
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Yield: 68–85% after recrystallization (based on analogous syntheses) .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from pentane/ethyl acetate mixtures .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃):
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¹³C NMR (CDCl₃):
Infrared (IR) Spectroscopy
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Strong absorption at 1720 cm⁻¹ (ester C=O stretch).
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Bands at 1250–1100 cm⁻¹ (C-O-C ether/asymmetric ester stretches) .
Reactivity and Functionalization
The aldehyde group in Ethyl 5-(3-formylphenoxy)pentanoate serves as a versatile site for chemical modifications:
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Schiff Base Formation: Reacts with primary amines to form imines, useful in coordination chemistry.
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Reduction: Catalytic hydrogenation converts the aldehyde to a hydroxymethyl group (-CH₂OH) .
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Grignard Addition: Forms secondary alcohols upon reaction with organomagnesium reagents .
Example Reaction:
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s aldehyde and ester groups make it a precursor for:
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Anticancer agents: Aldehydes are key intermediates in protease inhibitor synthesis.
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Antioxidants: Phenolic derivatives exhibit radical-scavenging activity .
Polymer Chemistry
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